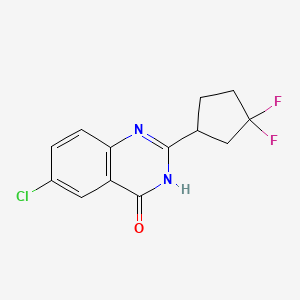![molecular formula C17H21N3O4 B7356672 4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid](/img/structure/B7356672.png)
4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid, also known as QNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. QNB is a quinazoline-based compound that has shown promise in various research fields, including biochemistry, pharmacology, and neuroscience.
科学的研究の応用
4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of pharmacology, where this compound has been shown to have potential as a therapeutic agent for a variety of conditions, including cancer, cardiovascular disease, and neurological disorders. In addition, this compound has been used in biochemical and physiological research to study the effects of various compounds on cellular function and metabolism.
作用機序
The mechanism of action of 4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA. This compound has also been shown to inhibit the activity of the adenosine A1 receptor, which is involved in the regulation of blood flow and heart rate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, and can also induce apoptosis (programmed cell death) in these cells. This compound has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory conditions such as arthritis. In addition, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the primary advantages of 4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid is its potential as a therapeutic agent for a variety of conditions. In addition, this compound has been shown to have a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is a complex compound that requires careful handling and storage, and may be difficult to synthesize in large quantities. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are many potential future directions for research on 4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid. One area of research that holds promise is the development of this compound-based therapeutics for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound, and to identify other enzymes and receptors that may be targeted by this compound. Finally, more research is needed to explore the potential applications of this compound in other areas of scientific research, such as neuroscience and biochemistry.
合成法
4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid can be synthesized using a multi-step process that involves the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by the reaction of the resulting product with ethyl chloroformate. The final step involves the reaction of the resulting intermediate with L-valine to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
特性
IUPAC Name |
4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-11(9-10-16(22)23)18-15(21)8-4-7-14-19-13-6-3-2-5-12(13)17(24)20-14/h2-3,5-6,11H,4,7-10H2,1H3,(H,18,21)(H,22,23)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBUYIWQSCQHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)CCCC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356616.png)
![2-[fluoro-[4-(trifluoromethyl)phenyl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356623.png)

![methyl 2-[(4-chlorophenyl)-fluoromethyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7356641.png)
![2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-6-methoxy-3H-quinazolin-4-one](/img/structure/B7356648.png)
![2-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methylamino]-3H-quinazolin-4-one](/img/structure/B7356649.png)
![2-(1-methylpyrazol-4-yl)oxy-N-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B7356659.png)
![3-[[5-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyridin-2-yl]-methylamino]propanoic acid](/img/structure/B7356661.png)
![3-[methyl-(4-oxo-3H-quinazolin-2-yl)amino]propanoic acid](/img/structure/B7356663.png)

![3-Methyl-5-[4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7356678.png)
![2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol](/img/structure/B7356685.png)
![4-cyclopropyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356691.png)
![2-[(3aR,7aS)-1-(2-methoxyethyl)-2-oxo-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-5-yl]-3H-quinazolin-4-one](/img/structure/B7356693.png)